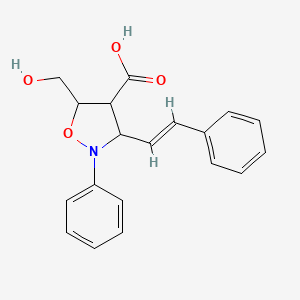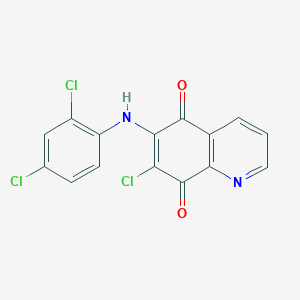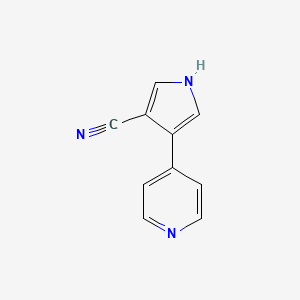
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a styryl group attached to an isoxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions and catalysts to improve yield and selectivity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and styryl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the production of high-value chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl and styryl groups can interact with hydrophobic regions of proteins and other targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with similar structural features but lacking the phenyl and styryl groups.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with different reactivity and applications.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF with enhanced stability and different chemical properties.
Uniqueness
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl and styryl groups distinguishes it from other similar compounds and provides opportunities for diverse applications in research and industry.
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
5-(hydroxymethyl)-2-phenyl-3-[(E)-2-phenylethenyl]-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c21-13-17-18(19(22)23)16(12-11-14-7-3-1-4-8-14)20(24-17)15-9-5-2-6-10-15/h1-12,16-18,21H,13H2,(H,22,23)/b12-11+ |
InChIキー |
GPXILPVWQMEYEZ-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)


![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)



![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)


